molecular formula C10H4Cl5NO B13682505 2,2,2-Trichloro-1-(5,6-dichloro-3-indolyl)ethanone

2,2,2-Trichloro-1-(5,6-dichloro-3-indolyl)ethanone

Cat. No.: B13682505
M. Wt: 331.4 g/mol
InChI Key: GHDREYNGBFZGEW-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(5,6-dichloro-3-indolyl)ethanone is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(5,6-dichloro-3-indolyl)ethanone typically involves the reaction of 5,6-dichloroindole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(5,6-dichloro-3-indolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-(5,6-dichloro-3-indolyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(5,6-dichloro-3-indolyl)ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple chlorine atoms enhances its reactivity and potential to form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone
  • 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone

Uniqueness

2,2,2-Trichloro-1-(5,6-dichloro-3-indolyl)ethanone is unique due to the specific positioning of chlorine atoms on the indole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H4Cl5NO

Molecular Weight

331.4 g/mol

IUPAC Name

2,2,2-trichloro-1-(5,6-dichloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H4Cl5NO/c11-6-1-4-5(9(17)10(13,14)15)3-16-8(4)2-7(6)12/h1-3,16H

InChI Key

GHDREYNGBFZGEW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC=C2C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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